molecular formula C8H5F3N2O5 B13710700 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol

2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13710700
M. Wt: 266.13 g/mol
InChI Key: NSFGBBGXGZHKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions, a trifluoromethyl group at the alpha position, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of alpha-(trifluoromethyl)benzyl alcohol to introduce nitro groups at the 2 and 4 positions. This process requires careful control of reaction conditions, such as temperature and the use of nitrating agents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dinitro-alpha-(trifluoromethyl)benzaldehyde or 2,4-dinitro-alpha-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2,4-diamino-alpha-(trifluoromethyl)benzyl Alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may impart specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzyl Alcohol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Alpha-(trifluoromethyl)benzyl Alcohol:

    2,4-Dinitro-alpha-(methyl)benzyl Alcohol: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.

Uniqueness

2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H5F3N2O5

Molecular Weight

266.13 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5F3N2O5/c9-8(10,11)7(14)5-2-1-4(12(15)16)3-6(5)13(17)18/h1-3,7,14H

InChI Key

NSFGBBGXGZHKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.